9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Description
The compound 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- is a functionalized purine derivative featuring two critical structural motifs:
- N-9 substitution: An o-methoxyphenyl group, which introduces steric bulk and electron-donating properties due to the methoxy (-OCH₃) substituent.
This compound belongs to a broader class of 6-piperazinyl-purines, which are frequently explored for their pharmacological properties, including anticancer, antiviral, and central nervous system (CNS) modulation .
Properties
IUPAC Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-(2-methoxyphenyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-31-19-5-3-2-4-18(19)30-15-27-22-23(25-14-26-24(22)30)29-10-8-28(9-11-29)13-17-6-7-20-21(12-17)33-16-32-20/h2-7,12,14-15H,8-11,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQKWOXMVOBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190871 | |
| Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37425-32-4 | |
| Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037425324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, methoxyphenyl compounds, and piperonyl-piperazine. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the methoxyphenyl group.
Coupling reactions: to attach the piperonyl-piperazinyl moiety.
Cyclization reactions: to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Drug Development
The 9H-purine scaffold has been identified as a promising template for the development of novel ligands targeting bromodomains, particularly BRD9 and BRD4. Research indicates that modifications to this scaffold can yield compounds with high selectivity and potency, making them valuable tools in cancer therapy and epigenetic regulation .
Cancer Therapeutics
Studies have highlighted the compound's potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibitors targeting CDK4 have shown efficacy in treating various cancers, suggesting that derivatives of this purine compound could play a significant role in oncology .
Biological Probes
The unique structural features of 9H-purine derivatives allow them to function as chemical probes in biological research. They can be used to investigate the role of bromodomains in cellular processes, aiding in the understanding of gene regulation and expression mechanisms .
Multidrug Resistance Modulation
Research indicates that purines and their derivatives can modulate multidrug resistance (MDR) mechanisms in cancer cells. This modulation is critical for overcoming therapeutic resistance, which is a significant barrier in effective cancer treatment .
Case Studies
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl and piperonyl-piperazinyl groups might enhance its binding affinity or specificity. The pathways involved could include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor function: By acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table summarizes key analogs and their structural/functional differences:
Key Observations:
N-9 Substitution Effects: The o-methoxyphenyl group in the target compound contrasts with alkyl (e.g., sec-butyl in PP17) or halogenated aryl (e.g., 4-chlorophenyl in compounds 29/35) substituents. Methyl substitution (CID 3052982) reduces steric hindrance but may limit receptor affinity compared to aromatic groups .
C-6 Piperazinyl Modifications :
- The 4-piperonyl group in the target compound provides a rigid, planar benzodioxole ring, which may improve π-π stacking interactions in biological targets compared to aliphatic acyl groups (e.g., acetyl in compound 29) .
- Sulfonyl modifications (e.g., compound 19) introduce strong electron-withdrawing effects, which could alter metabolic stability and binding kinetics .
Piperonyl-containing analogs (e.g., CID 3052982) are structurally analogous to CNS-targeting agents, hinting at possible neuromodulatory applications for the target compound .
Biological Activity
The compound 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- is a purine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula and SMILES notation:
- Molecular Formula : C₁₈H₂₀N₆O₂
- SMILES : CN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
This structure highlights the presence of a piperazine moiety, which is known to influence biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that purine derivatives, including this specific compound, exhibit significant anticancer properties. Research focusing on similar purine analogs has shown promising results against various cancer cell lines:
- Cytotoxicity Assays : In vitro evaluations have indicated that compounds structurally related to 9H-Purine, particularly those with phenyl substitutions, can induce apoptosis in cancer cells. For instance, a study found that derivatives with a phenyl group at the C-8 position showed enhanced cytotoxicity against human liver (Huh7), colon (HCT116), and breast cancer (MCF7) cells when compared to established chemotherapeutics like 5-Fluorouracil and Fludarabine .
| Compound | IC50 (μM) against Huh7 Cells |
|---|---|
| 9H-Purine Derivative | 14.2 |
| 5-Fluorouracil | 30.6 |
| Fludarabine | 28.4 |
These findings suggest that modifications to the purine scaffold can lead to improved efficacy in targeting cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, certain purine derivatives have been evaluated for their antimicrobial potential. A related study synthesized a series of alkyl-substituted purines and assessed their activity against various microbial strains. The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections .
The biological activity of 9H-Purine derivatives is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Purines play a crucial role in nucleic acid metabolism. By mimicking natural substrates, these compounds can interfere with DNA replication and repair processes in cancer cells.
- Targeting Bromodomains : Some studies have highlighted the ability of certain purine scaffolds to bind to bromodomains, which are protein domains involved in recognizing acetylated lysines on histones. This binding can alter gene expression profiles associated with tumor progression .
- Induced Fit Mechanism : The structural flexibility of these compounds allows them to adapt within binding sites, enhancing their interaction with target proteins and potentially leading to more effective inhibition .
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple purine derivatives, researchers focused on evaluating the cytotoxic effects against Huh7 liver cancer cells. The study revealed that compounds containing methoxyphenyl substitutions exhibited lower IC50 values than traditional chemotherapeutics, indicating superior potency.
Case Study 2: Antimicrobial Properties
A synthesis project aimed at developing new antimicrobial agents utilized the base structure of alkyl-substituted purines. The resulting compounds were tested against various bacterial strains, demonstrating notable inhibitory effects, thus supporting their potential as therapeutic agents against resistant microbial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-, and how are yields optimized?
- Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position using piperonyl-piperazine derivatives. For example, analogous compounds (e.g., 6-piperazinyl-purines) are synthesized via Buchwald-Hartwig coupling or SNAr reactions under anhydrous conditions . Optimize yields by controlling reaction time (e.g., 12-24 hours) and temperature (80-120°C) in polar aprotic solvents (e.g., DMF, DMSO). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by HPLC (purity >95%) are critical .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodology : Use a combination of -NMR, -NMR, and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the piperonyl and o-methoxyphenyl groups. For example, -NMR can distinguish aromatic protons in the ortho-methoxy substituent (δ 3.8–4.0 ppm for OCH) and piperazine protons (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) further validates the molecular formula and spatial arrangement .
Q. What solvent systems are suitable for solubility testing, and how does this affect in vitro assays?
- Methodology : Test solubility in DMSO (common stock solution), followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility, use co-solvents like PEG-400 or cyclodextrin inclusion complexes. Solubility data guide assay design; for example, concentrations >10 μM in cell-based assays may require verification via LC-MS to avoid precipitation artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the piperonyl-piperazine moiety in receptor binding?
- Methodology : Synthesize analogs with modified piperazine substituents (e.g., acetylated, trifluoroacetylated, or alkylated variants) and compare binding affinities via radioligand displacement assays (e.g., for serotonin or dopamine receptors). Computational docking (using AutoDock Vina or Schrödinger) can predict interactions with receptor pockets, while thermodynamic profiling (ITC) quantifies binding energetics . For example, replacing the piperonyl group with phenethyl (as in related purines) reduces affinity for 5-HT receptors by ~40% .
Q. What strategies resolve contradictions in reported biological activities of structurally similar purine derivatives?
- Methodology : Cross-validate data using orthogonal assays (e.g., functional cAMP assays vs. calcium flux for GPCR activity). For instance, discrepancies in CB receptor modulation between purine analogs may arise from assay-specific bias (e.g., overexpressed vs. endogenous receptors). Meta-analysis of literature data (e.g., PubChem BioAssay) identifies trends, while molecular dynamics simulations explain conformational selectivity .
Q. How does the o-methoxyphenyl group influence metabolic stability in hepatic microsomes?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life () to analogs lacking the methoxy group. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities. For example, methoxy groups often reduce oxidative metabolism by steric hindrance, improving by 2–3 fold compared to unsubstituted phenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
